molecular formula C7H15NO2 B2773857 Ethyl 2-(propylamino)acetate CAS No. 40693-96-7

Ethyl 2-(propylamino)acetate

Cat. No.: B2773857
CAS No.: 40693-96-7
M. Wt: 145.202
InChI Key: JJUSZJBGNONFQT-UHFFFAOYSA-N
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Description

Ethyl 2-(propylamino)acetate is an organic compound with the molecular formula C7H15NO2. It is a derivative of acetic acid and contains an ethyl ester group and a propylamino group. This compound is primarily used in research and development settings and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(propylamino)acetate can be synthesized through the reaction of ethyl chloroacetate with propylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C2H5OOCCH2Cl+C3H7NH2C2H5OOCCH2NHC3H7+HCl\text{C}_2\text{H}_5\text{OOCCH}_2\text{Cl} + \text{C}_3\text{H}_7\text{NH}_2 \rightarrow \text{C}_2\text{H}_5\text{OOCCH}_2\text{NH}\text{C}_3\text{H}_7 + \text{HCl} C2​H5​OOCCH2​Cl+C3​H7​NH2​→C2​H5​OOCCH2​NHC3​H7​+HCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the continuous addition of ethyl chloroacetate to a solution of propylamine and a base, followed by purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

    Reduction: Reduction of the ester group can lead to the formation of primary alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Hydrolysis: Propylamine and ethyl acetate.

    Substitution: Various substituted amines or thiols.

    Reduction: Primary alcohols.

Scientific Research Applications

Ethyl 2-(propylamino)acetate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Biological Studies: It is used in studies involving enzyme interactions and metabolic pathways.

    Industrial Applications: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(propylamino)acetate involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific enzymes or receptors. The ester group can undergo hydrolysis to release active amines, which then participate in biological pathways.

Comparison with Similar Compounds

    Ethyl 2-(methylamino)acetate: Similar structure but with a methyl group instead of a propyl group.

    Ethyl 2-(ethylamino)acetate: Contains an ethyl group instead of a propyl group.

    Ethyl 2-(butylamino)acetate: Contains a butyl group instead of a propyl group.

Uniqueness: Ethyl 2-(propylamino)acetate is unique due to its specific propylamino group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

ethyl 2-(propylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-5-8-6-7(9)10-4-2/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUSZJBGNONFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40693-96-7
Record name ethyl 2-(propylamino)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5.53 ml (50 mM) of ethyl bromoacetate were added dropwise to a solution of 20.5 ml (250 mM) of n-propylamine in 50 ml of CH2Cl2 at 0°. The reaction mixture was then warmed to room temperature and stirred for 1 hour, then concentrated to remove volatiles through a short path distillation head at atmospheric pressure. The residual liquid was taken up in ether and washed with saturated aqueous NaHCO3. The layers were separated and the ether layer was washed once with brine then dried over anhydrous MgSO4. The ether was removed to yield 7.16 g of ethyl N-(n-propyl)-glycinate as a pale yellow liquid.
Quantity
5.53 mL
Type
reactant
Reaction Step One
Quantity
20.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Ammonium formate (2 g, 31 mmol) was added to a solution of ethyl 2-[benzylpropylamino]acetate (1.05 g, 4.47 mmol) in ethanol (15 mL) and acetic acid (1 mL). The reaction vessel was then carefully flushed with nitrogen gas. Palladium on carbon (10%, 300 mg) was added in one portion, and the resulting mixture was heated at 80° C., under nitrogen for 3 h. The reaction mixture was allowed to cool to room temperature, and filtered through celite filteraid. The filtrate was concentrated in vacuo, (azeotroping with toluene (20 mL) to remove the acetic acid), to give ethyl 2-(propylamino)acetate as a yellow oil (quantitative crude yield). 1H NMR (CDCl3) δ 4.14 (q, J=7.1 Hz, 2H), 3.30 (s, 2H), 2.60 (dd, J=7.4 Hz, 2H), 1.50 (m, 2H), 1.26 (t, J=7.2 Hz, 3H), 0.89 (t, J=7.4 Hz, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
ethyl 2-[benzylpropylamino]acetate
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

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